4-bromo-5-propyl-1H-pyrazole
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Overview
Description
4-Bromo-5-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position and a propyl group at the 5-position, making it a unique derivative of pyrazole. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their versatile chemical properties .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can bind with high affinity to multiple receptors , suggesting that 4-bromo-5-propyl-1H-pyrazole may also interact with various biological targets.
Mode of Action
It is known that 4-substituted pyrazoles can act as inhibitors of certain enzymes, such as liver alcohol dehydrogenase . Therefore, it is possible that this compound may interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.
Result of Action
It is known that 4-bromopyrazole can inhibit oxidative phosphorylation and atp exchange reactions , suggesting that this compound may have similar effects.
Action Environment
It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is exceptionally mild and functional group tolerant . This suggests that this compound may also exhibit stability under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones, followed by bromination. The reaction typically proceeds under mild conditions, often using bromine or N-bromosuccinimide (NBS) as the brominating agent . Another method involves the use of palladium-catalyzed coupling reactions, where a suitable brominated precursor is coupled with a propyl-substituted pyrazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazoline derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, amines, and thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Scientific Research Applications
4-Bromo-5-propyl-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
5-Propyl-1H-pyrazole: Lacks the bromine atom, which may reduce its ability to participate in certain substitution reactions.
4-Chloro-5-propyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
4-Bromo-5-propyl-1H-pyrazole is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-5-propyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFOOCAHEGPJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60061-61-2 |
Source
|
Record name | 4-bromo-5-propyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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